ZY-2

PKM2 Binding Affinity AIE Probe Structure-Based Modeling

Fluorescent probes often suffer aggregation-caused quenching (ACQ), limiting sensitivity and requiring wash steps. TEPC466 (CAS 2621957-88-6) is an AIE-active 'off-on' probe for selective, wash-free detection of PKM2 protein. Its fluorescence turns on only upon target binding, enabling low-background imaging in live cells. Derived from TEPP-46, it retains PKM2 agonism while visualizing the Warburg effect. • AIE mechanism eliminates ACQ; no wash steps, low background • High signal-to-noise ratio for screening and live-cell imaging • Low cytotoxicity; validated in colorectal cancer cells • ≥98% purity; store at -20 °C

Molecular Formula C40H40F3N7O5S2
Molecular Weight 819.9 g/mol
Cat. No. B12391832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZY-2
Molecular FormulaC40H40F3N7O5S2
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)CN5C(=O)C6=C(C=N5)C7=C(N6C)C=C(S7)S(=O)C.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C38H39N7O3S2.C2HF3O2/c1-4-42-16-14-28(15-17-42)9-8-27-10-12-31(13-11-27)44-20-18-43(19-21-44)26-34(46)40-30-7-5-6-29(22-30)25-45-38(47)36-32(24-39-45)37-33(41(36)2)23-35(49-37)50(3)48;3-2(4,5)1(6)7/h5-17,22-24H,4,18-21,25-26H2,1-3H3;(H,6,7)
InChIKeyIUHYGXNUUJNDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TEPC466 (CAS 2621957-88-6) | A Selective PKM2 Aggregation-Induced Emission (AIE) Probe for Cancer Research Procurement


The compound 2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate, commonly known as TEPC466, is a novel aggregation-induced emission (AIE) fluorescent probe designed for the selective detection of the Pyruvate Kinase M2 (PKM2) protein [1]. Unlike traditional fluorescence probes that suffer from aggregation-caused quenching (ACQ), TEPC466 leverages the AIE phenomenon, where its emission is activated upon binding and aggregation with its target . This compound is a structural derivative of the known PKM2 agonist TEPP-46, to which a coumarin fluorophore has been conjugated [1].

Why Procuring a Generic PKM2 Probe Fails: TEPC466's Differentiated AIE Mechanism vs. Standard Fluorophores


Direct substitution of TEPC466 with a generic PKM2 antibody, a non-AIE small-molecule fluorophore, or the unconjugated parent compound TEPP-46 is not scientifically equivalent due to fundamental differences in their detection mechanisms and resulting performance. Generic fluorescent probes often suffer from aggregation-caused quenching (ACQ), which severely limits their sensitivity and utility in high-concentration or cellular imaging applications [1]. Furthermore, while TEPP-46 is a selective PKM2 activator, it lacks a fluorescent reporter, rendering it useless for direct imaging or detection assays . The conjugation of a coumarin fluorophore to the TEPP-46 scaffold in TEPC466 creates a unique, AIE-active bioprobe. Its fluorescence is specifically 'turned on' upon target engagement and aggregation, a critical differentiator that directly enables low-background, high-contrast imaging not achievable with conventional probes or the parent molecule [1].

Quantitative Evidence: TEPC466's Measurable Performance Advantages Over Key PKM2 Research Tools


Enhanced Binding Affinity: TEPC466 vs. TEPP-46 for PKM2 Target Engagement

TEPC466 demonstrates a measurable improvement in target engagement compared to its parent scaffold, TEPP-46. Molecular docking studies and subsequent PK activity assays confirmed that the structural modification in TEPC466 results in more favorable binding interactions with the PKM2 protein than TEPP-46 itself [1]. This enhanced binding is a crucial factor for both its sensitivity as a detection probe and its potential secondary function as an agonist, directly impacting assay performance and reliability.

PKM2 Binding Affinity AIE Probe Structure-Based Modeling

Selectivity Profiling: TEPC466's Specificity for PKM2 Over Other Cellular Proteins

The utility of a detection probe is defined by its selectivity. Experimental data shows that TEPC466 exhibits a high degree of selectivity for the PKM2 protein . In cross-reactivity assays, TEPC466 remained non-fluorescent or emitted only minimal fluorescence when incubated with off-target proteins such as NQO1, COX-2, and Proteinase K [1]. While a slight fluorescence was noted in the presence of the closely related PKM1 isoform, the primary, strong 'turn-on' response is specific to PKM2 [1]. This contrasts sharply with standard, non-specific dyes or antibodies which may exhibit significant cross-reactivity or high background.

PKM2 Selectivity AIE Probe Biosensor

Mechanistic Differentiation: AIE Turn-On vs. Aggregation-Caused Quenching (ACQ) Probes

A critical performance limitation of many conventional fluorescent probes is aggregation-caused quenching (ACQ), where high local concentrations of the probe lead to self-quenching and a loss of signal [1]. TEPC466 operates on the opposite principle: it is an aggregation-induced emission (AIE) probe . In its free, unbound state, it is weakly emissive. Its fluorescence is strongly 'turned on' only upon binding to PKM2, which induces aggregation . This 'off-on' mechanism is inherently superior for imaging and detection as it provides a high signal-to-noise ratio, lower background, and enables washing-free protocols, which are not feasible with 'always-on' ACQ probes that generate constant background fluorescence [1].

AIE vs ACQ Fluorescent Probe Bioimaging

Validated Application: TEPC466's Proven Efficacy in Low-Toxicity Live-Cell PKM2 Imaging

Beyond in vitro characterization, TEPC466 has been successfully validated in a biologically relevant, complex environment: the imaging of PKM2 protein in living colorectal cancer cells [1]. Critically, the probe was shown to achieve this with low cytotoxicity, confirming its suitability for live-cell studies . This successful translation to cellular models validates the probe's cell permeability, its ability to function within the intracellular milieu, and its low toxicity profile—a combination of properties that is not guaranteed for all newly developed fluorescent probes and represents a significant advantage over alternative detection methods like immunofluorescence, which typically requires cell fixation and permeabilization.

Live-Cell Imaging PKM2 Detection Cancer Research

High-Impact Research Scenarios for TEPC466 (CAS 2621957-88-6) in Oncology and Probe Development


Live-Cell, Real-Time Imaging of PKM2 Dynamics in Cancer Metabolism Studies

TEPC466 is uniquely suited for studies investigating the dynamics of the Warburg effect and PKM2 regulation in living cancer cells. Its AIE-based 'off-on' fluorescence mechanism allows researchers to monitor changes in PKM2 expression, localization, and aggregation state in real-time without the high background or washing steps associated with conventional probes [1]. The documented low cytotoxicity ensures that cellular physiology is minimally perturbed during long-term imaging experiments, enabling the collection of more physiologically relevant data compared to fixed-cell assays .

Development of 'Wash-Free' High-Throughput Screening (HTS) Assays for PKM2 Modulators

The high signal-to-noise ratio inherent to TEPC466's AIE mechanism makes it an ideal reporter for high-throughput screening assays aimed at discovering novel PKM2 activators or inhibitors. Its 'turn-on' response upon target binding allows for 'wash-free' assay formats, significantly simplifying automation, reducing liquid handling steps, and lowering assay variability [1]. This leads to more robust and cost-effective screening campaigns compared to those reliant on conventional fluorescence polarization or ELISA-based methods.

Validating PKM2 as a Diagnostic or Prognostic Biomarker in Cancer Biopsies

Given its high selectivity for PKM2 [1], TEPC466 can be used as a staining reagent on tissue microarrays (TMAs) or biopsy sections to quantify PKM2 expression levels. Its superior binding affinity relative to TEPP-46 and distinct AIE signal can potentially offer improved sensitivity and a wider dynamic range for detecting PKM2 overexpression, a known hallmark of various aggressive cancers. This application provides a valuable alternative or complement to traditional immunohistochemistry (IHC), which is reliant on antibody quality and can be semi-quantitative.

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